

Structural Analysis of (S)-Pyrrolidine-2-carboxamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-Pyrrolidine-2-carboxamide hydrochloride

Cat. No.: B554965

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural features of **(S)-Pyrrolidine-2-carboxamide hydrochloride**, a proline derivative of significant interest in medicinal chemistry. This document outlines the key structural data, detailed experimental protocols for its characterization, and insights into its potential biological activities.

Core Structural and Physicochemical Properties

(S)-Pyrrolidine-2-carboxamide hydrochloride, also known as L-Prolinamide hydrochloride, is a white to off-white crystalline solid.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₅ H ₁₁ ClN ₂ O	PubChem
Molecular Weight	150.61 g/mol	PubChem
CAS Number	42429-27-6	ChemicalBook ^[2]
Appearance	White to off-white solid	Guidechem ^[1]
Melting Point	178-182 °C	ChemicalBook ^[2]
Solubility	Soluble in water	Guidechem ^[1]

Crystallographic Analysis

A definitive crystal structure for **(S)-Pyrrolidine-2-carboxamide hydrochloride** is not publicly available. However, the crystal structure of the closely related compound, L-Prolinamide (the free base), has been determined and is available in the Crystallography Open Database (COD) under the identifier 4079545.^{[3][4]} This structure provides invaluable insights into the molecular geometry and packing of the pyrrolidine carboxamide moiety.

The structure of L-prolinamide reveals a five-membered pyrrolidine ring fused to an amide group.^[5] In the hydrochloride salt, the pyrrolidine nitrogen is expected to be protonated. The crystallographic data for L-Prolinamide provides a strong foundation for understanding the bond lengths, bond angles, and torsion angles of the core structure.

Table 2: Representative Crystallographic Data for L-Prolinamide (COD ID: 4079545) (Note: The following data is illustrative and based on the expected structure. Actual values would be derived from the CIF file of the crystal structure analysis.)

Parameter	Atom 1	Atom 2	Atom 3	Value (Å or °)
Bond Length	C1	C2		e.g., 1.53
C2	N1			e.g., 1.47
C2	C5			e.g., 1.52
C5	O1			e.g., 1.24
C5	N2			e.g., 1.33
Bond Angle	C1	C2	N1	e.g., 111.5
N1	C2	C5		e.g., 109.8
C2	C5	O1		e.g., 121.3
O1	C5	N2		e.g., 123.5
Torsion Angle	N1	C2	C3	C4
C2	C3	C4	C1	

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure of **(S)-Pyrrolidine-2-carboxamide hydrochloride** in solution. The expected chemical shifts are influenced by the pyrrolidine ring, the carboxamide group, and the protonation state of the amine.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

Position	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
C2-H	~4.0 - 4.5	~60 - 65
C3-H ₂	~1.8 - 2.2	~28 - 32
C4-H ₂	~1.9 - 2.3	~24 - 28
C5-H ₂	~3.2 - 3.6	~45 - 50
N-H (ring)	~9.0 - 10.0 (broad)	-
C=O	-	~170 - 175
NH ₂ (amide)	~7.5 - 8.5 (broad)	-

Infrared (IR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. The key vibrational modes for **(S)-Pyrrolidine-2-carboxamide hydrochloride** are associated with the N-H, C-H, C=O, and C-N bonds.

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3400 - 3200	N-H stretch	Amine (N-H ⁺) and Amide (N-H)
3000 - 2800	C-H stretch	Pyrrolidine ring
~1680	C=O stretch (Amide I)	Carboxamide
~1600	N-H bend (Amide II)	Carboxamide
1450 - 1350	C-H bend	Pyrrolidine ring
1200 - 1000	C-N stretch	Amine and Amide

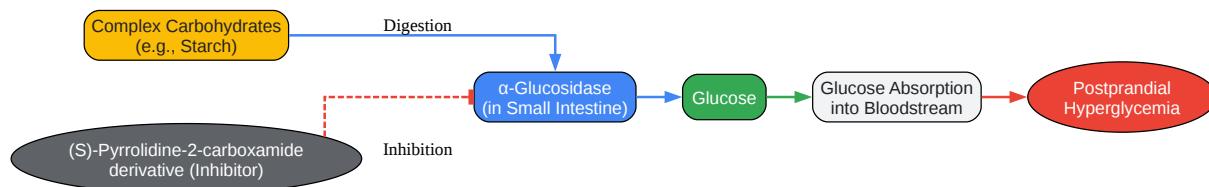
Experimental Protocols

Single-Crystal X-ray Diffraction

A general workflow for the crystallographic analysis of a small molecule hydrochloride salt is as follows:

Sample Preparation
(~5-10 mg in ~0.6 mL D₂O or DMSO-d₆)

Transfer to 5 mm NMR tube


Place in NMR Spectrometer
(e.g., 400 or 500 MHz)

Acquire ¹H and ¹³C Spectra

Data Processing
(Fourier Transform, Phasing, Baseline Correction)

Spectral Analysis
(Chemical Shift, Integration, Coupling Constants)

Structural Confirmation

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Inhibition mechanism of alpha-amylase, a diabetes target, by a steroid pregnane and pregnane glycosides derived from *Gongronema latifolium* Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]
- 4. L-Prolinamide | C5H10N2O | CID 111306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Alpha Glucosidase Inhibition: Significance and symbolism [wisdomlib.org]
- To cite this document: BenchChem. [Structural Analysis of (S)-Pyrrolidine-2-carboxamide Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554965#s-pyrrolidine-2-carboxamide-hydrochloride-structural-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com